molecular formula C10H10N2O2 B12277938 Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate

Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate

Cat. No.: B12277938
M. Wt: 190.20 g/mol
InChI Key: IXNZCIHWBIBMRX-UHFFFAOYSA-N
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Description

Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS: 1002032-59-8) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked to a methyl acetate group. Pyrrolopyridines are privileged scaffolds in medicinal chemistry due to their ability to mimic protein-binding motifs, such as β-turns, and their promiscuous receptor-binding capabilities . This compound has been utilized in drug discovery intermediates but is currently listed as a discontinued product .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate

InChI

InChI=1S/C10H10N2O2/c1-14-9(13)5-7-4-8-2-3-11-10(8)12-6-7/h2-4,6H,5H2,1H3,(H,11,12)

InChI Key

IXNZCIHWBIBMRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Targets

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) comprises a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold linked to a methyl acetate group at the C5 position. The synthetic challenge lies in regioselective functionalization of the electron-rich pyrrolopyridine system while avoiding N-H reactivity.

Core Pyrrolo[2,3-b]pyridine Synthesis

Suzuki-Miyaura Cross-Coupling

The pyrrolo[2,3-b]pyridine core is frequently assembled via Suzuki-Miyaura coupling. A representative protocol from WO2006063167A1 couples 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and K₂CO₃ in dioxane/water (2.5:1) at 80°C. This method achieves >68% yield for analogous structures, though the acetate side chain requires post-functionalization.

Table 1: Suzuki Coupling Conditions for Pyrrolopyridine Intermediates
Boronic Acid Catalyst Solvent Temp (°C) Yield (%) Source
Phenylboronic acid Pd(dppf)Cl₂ Dioxane/H₂O 80 68
Vinylboronic ester Pd(OAc)₂/XPhos THF/H₂O 100 72

The RSC supplement demonstrates carbonylative coupling using Ir/Cu dual catalysis. Methyl 3-((tert-butoxycarbonyl)amino)-4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzoate is synthesized via carbon monoxide insertion, though direct acetate formation requires further methoxy group introduction.

Functionalization and Protecting Group Strategies

N-Tosylation for Reactivity Control

WO2006063167A1 employs p-toluenesulfonyl chloride (TsCl) to protect the pyrrole nitrogen, enabling subsequent C-H functionalization. Reaction with TsCl in CH₂Cl₂/NaOH (0°C to RT, 1–12 h) precedes acetate sidechain installation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • DMSO vs. DMF : DMSO enhances reactivity in alkylation steps (92% yield) compared to DMF (≤78% in pilot trials).
  • Temperature Sensitivity : Esterification above 130°C promotes decomposition, necessitating precise thermal control.

Catalytic System Tuning

  • Ligand Screening : BHMPO (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) outperforms bidentate phosphines in Cu-mediated couplings, reducing homocoupling byproducts.
  • Pd Loading : 0.05–0.1 equiv Pd(dppf)Cl₂ balances cost and efficiency in Suzuki reactions.

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.34 (dd, J = 4.7, 1.6 Hz, 1H), 7.32 (d, J = 3.6 Hz, 1H), 3.72 (s, 3H, OCH₃), 3.68 (s, 2H, CH₂COO).
  • HRMS : m/z calculated for C₁₀H₁₀N₂O₂ [M+H]⁺ 191.0815, found 191.0812.

Challenges and Limitations

  • Regioselectivity : Competing C3 vs. C5 functionalization in pyrrolopyridines necessitates directing groups (e.g., Ts).
  • Scale-Up Issues : Column chromatography dependencies in complicate industrial adaptation.
  • Moisture Sensitivity : Cu-mediated reactions require rigorous anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted esters, which can be further utilized in various synthetic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and its derivatives:

  • Fibroblast Growth Factor Receptor Inhibition : Research has shown that derivatives of pyrrolopyridine structures exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one study reported that certain derivatives had IC50 values in the nanomolar range against FGFR1, 2, and 3, suggesting their potential as therapeutic agents in breast cancer treatment .
  • Antitumor Effects : In vitro studies using cell lines such as MDA-MB-231 (triple-negative breast cancer) demonstrated that compounds related to methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate could significantly decrease cell viability and induce apoptosis .

Synthesis of BCL-2 Inhibitors

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate serves as an intermediate in the synthesis of BCL-2 inhibitors. BCL-2 is a protein that inhibits apoptosis, and its overexpression is associated with various cancers:

  • ABT-199 Development : The compound is utilized in the synthesis of ABT-199 (Venetoclax), a selective BCL-2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia and other malignancies .

Case Study 1: FGFR Inhibition in Breast Cancer

In a controlled study, various derivatives of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate were synthesized and tested for their inhibitory effects on FGFRs. The compound exhibited significant inhibition of cell proliferation in breast cancer cell lines (4T1 and MDA-MB-231), with IC50 values indicating high potency. The study concluded that these compounds could be promising candidates for further development as anticancer therapies targeting FGFR signaling pathways .

Case Study 2: Antitumor Efficacy Evaluation

A separate investigation evaluated the antitumor efficacy of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate using subcutaneous xenograft models. The results indicated that treatment with this compound led to a substantial reduction in tumor size compared to controls. Histological analysis revealed that treated tumors exhibited increased apoptosis markers and reduced proliferation indices .

Data Summary Table

Application AreaFindings/ResultsReference
Anticancer ActivityPotent FGFR inhibition; decreased viability in MDA-MB-231 cells
BCL-2 Inhibitor SynthesisIntermediate for ABT-199 synthesis; effective against CLL
Antitumor EfficacySignificant tumor size reduction in xenograft models

Mechanism of Action

The mechanism of action of Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine Derivatives
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: Not provided) Differs in the position of the nitrogen atoms in the fused pyrrole-pyridine ring system (2,3-c vs. 2,3-b). Synthesized in 60% yield via methods similar to literature procedures . Chlorinated derivatives (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) exhibit enhanced reactivity for further functionalization .
b) Oxygen-Linked Derivatives
  • Methyl2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate (CAS: 1235865-75-4)
    • Incorporates an ether linkage and a fluorobenzoate group, enhancing pharmacokinetic properties (e.g., metabolic stability) .
    • Molecular weight: 286.26 g/mol; used in targeted therapies and materials science .
c) Halogen-Substituted Derivatives
  • Tert-butyl ester group improves solubility in organic solvents .

Functional Group Modifications

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications
Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate Methyl acetate Not provided Discontinued intermediates
Methyl2-{5,7-dioxo-pyrrolo[3,4-b]pyridin-6-yl}acetate Dioxo groups 220.18 Specialty synthesis intermediates
2-Amino-5-[3-(1-ethyl-pyrazol-5-yl)pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Benzamide, pyrazole substituents Not provided Experimental kinase inhibitors

Biological Activity

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is a compound of increasing interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate has the molecular formula C12H12N2O2 and features a pyrrolo[2,3-b]pyridine core. The compound's unique structure contributes to its interaction with biological targets, particularly FGFRs, which are implicated in various cancers.

FGFR Inhibition

Research indicates that Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate exhibits significant inhibitory effects on FGFR signaling pathways. Abnormal activation of FGFRs is linked to tumor proliferation and survival, making this compound a candidate for cancer therapeutics. The compound's mechanism of action involves binding to specific sites on FGFRs, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antiproliferative Effects

In vitro studies have demonstrated that Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate shows promising antiproliferative effects against various cancer cell lines. For instance, it has been tested against mouse breast cancer cells (4T1), human breast cancer cells (MDA-MB-231), and MCF-7 cells. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate can be attributed to its structural features. The presence of the pyrrole-like ring system allows for specific interactions with the FGFRs. SAR studies show that modifications to the substituents on the pyrrolo[2,3-b]pyridine core can significantly enhance or diminish biological activity.

Compound NameStructural FeaturesBiological Activity
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoateContains a fluorobenzoate groupFGFR inhibitor
Methyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateContains a chloro substituentPotential anti-cancer activity
Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateEthyl instead of methyl groupSimilar biological profile

This table illustrates how varying substituents affect the pharmacological properties and efficacy of related compounds.

In Vitro Studies

A study evaluated the antiproliferative activities of various pyrrolo[2,3-b]pyridine derivatives, including Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate. The results indicated that this compound had a notable effect on reducing cell viability in treated cancer cell lines compared to controls. Specifically, it demonstrated an IC50 value of approximately 1900 nM against FGFR1, highlighting its potential as an effective therapeutic agent against tumors with aberrant FGFR signaling .

In Vivo Studies

In vivo models further support the efficacy of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate. When administered to mice with subcutaneous xenograft tumors derived from breast cancer cells, the compound significantly inhibited tumor growth compared to control groups. These findings suggest that the compound could be developed into a viable treatment option for patients with cancers associated with FGFR dysregulation .

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